molecular formula C14H17F3N2O B239956 N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

Cat. No. B239956
M. Wt: 286.29 g/mol
InChI Key: WBTXISAGTSSXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide, also known as TPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.36 g/mol.

Scientific Research Applications

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has been shown to have a range of potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR), which is involved in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, suggesting that it may have broader applications in neuroscience research.

Mechanism of Action

The mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is thought to act by binding to the allosteric site of the α7nAChR, which enhances the receptor's sensitivity to acetylcholine. This results in increased ion flux through the receptor, leading to enhanced neurotransmission and the modulation of downstream signaling pathways. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, although the precise mechanism of action for these effects is not known.
Biochemical and Physiological Effects
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, particularly in the nervous system. It has been found to enhance synaptic plasticity and improve learning and memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a useful therapeutic agent for a range of neurological conditions.

Advantages and Limitations for Lab Experiments

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments. It is a cost-effective compound that can be synthesized on a large scale, making it readily available for research purposes. It has also been shown to have a range of potential applications in neuroscience research, particularly in the modulation of ion channels and the enhancement of synaptic plasticity. However, there are also several limitations to the use of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its safety profile and potential side effects. Further research is needed to fully understand the potential risks and benefits of using N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide in scientific research.

Future Directions

There are several future directions for research on N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide. One area of focus is the development of more selective and potent α7nAChR modulators, which could have potential therapeutic applications in a range of neurological conditions. Another area of focus is the exploration of the broader effects of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide on ion channels and neurotransmission, which could provide insights into the underlying mechanisms of neurological disorders. Additionally, further research is needed to fully understand the safety profile and potential side effects of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide, particularly with regard to long-term use and potential interactions with other drugs.

Synthesis Methods

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-(trifluoromethyl)benzonitrile with pyrrolidine in the presence of a base, followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained through the reaction of the resulting amine with propanoyl chloride. The synthesis of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is relatively straightforward and can be carried out on a large scale, making it a cost-effective compound for scientific research.

properties

Product Name

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C14H17F3N2O

Molecular Weight

286.29 g/mol

IUPAC Name

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C14H17F3N2O/c1-2-13(20)18-11-9-10(14(15,16)17)5-6-12(11)19-7-3-4-8-19/h5-6,9H,2-4,7-8H2,1H3,(H,18,20)

InChI Key

WBTXISAGTSSXRS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2

solubility

34 [ug/mL]

Origin of Product

United States

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